molecular formula C17H13NO3 B5568822 N-(3-acetylphenyl)-1-benzofuran-2-carboxamide

N-(3-acetylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B5568822
M. Wt: 279.29 g/mol
InChI Key: ZXVJPUYKEKUKPQ-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-1-benzofuran-2-carboxamide” is a compound that contains a benzofuran moiety, which is a heterocyclic compound, an acetylphenyl group, and a carboxamide group. Benzofuran is a polycyclic aromatic compound that consists of fused benzene and furan rings. Acetylphenyl is a moiety derived from acetophenone, which is a simple aromatic ketone. Carboxamide is a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran ring, followed by the introduction of the acetylphenyl and carboxamide groups. The specific synthetic route would depend on the starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, with the acetylphenyl group attached to one carbon of the furan ring, and the carboxamide group attached to the 2-position of the benzofuran .


Chemical Reactions Analysis

As a benzofuran derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxamide group could make it a candidate for reactions involving amides, such as hydrolysis or condensation . The acetylphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Organic Synthesis Using Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) have gained prominence in organic synthesis due to their unique properties. These mixtures, composed of hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA) components, offer an alternative to traditional organic solvents. N-(3-acetylphenyl)-1-benzofuran-2-carboxamide can serve as a substrate in DES-based reactions, leading to the synthesis of novel compounds . Researchers have explored DES-mediated reductions and other transformations using this compound.

Biocatalysis and Sustainable Processes

Biocatalysis, a green and sustainable technology, involves using enzymes for chemical transformations. DESs, particularly natural deep eutectic solvents (NADES), provide a favorable environment for biocatalysts. When N-(3-acetylphenyl)-1-benzofuran-2-carboxamide is part of a DES, enzymes can efficiently convert unnatural substrates in a cytoplasm-like setting . This opens up possibilities for sustainable and selective reactions.

Derivatives in the Isoindolo [2,1-a]quinoline Family

Researchers have synthesized derivatives related to the isoindolo [2,1-a]quinoline family using N-(3-acetylphenyl)-1-benzofuran-2-carboxamide as a starting material. A Claisen–Smichdt-type condensation reaction yielded a novel derivative with potential applications . Further exploration of its properties and biological activities is warranted.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(3-acetylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11(19)12-6-4-7-14(9-12)18-17(20)16-10-13-5-2-3-8-15(13)21-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVJPUYKEKUKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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